N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Description
Systematic IUPAC Name Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.0⁴,⁶]nonadec-7-ene-4-carboxamide . This name reflects the compound’s intricate stereochemistry and functional groups:
- Stereochemical descriptors : The configuration at chiral centers is specified as 1S, 4R, 6S, 14S, and 18R, while the double bond at position 7 is in the Z (cis) conformation.
- Core structure : The 3,16-diazatricyclo[14.3.0.0⁴,⁶]nonadec-7-ene backbone comprises a 19-membered macrocycle with fused pyrrolidine and cyclopropane rings.
- Substituents :
- A cyclopropylsulfonyl group at the N-position.
- A 5-methylpyrazine-2-carbonyl moiety linked via an amino group at position 14.
- A phenanthridin-6-yloxy ether at position 18.
- Two ketone groups at positions 2 and 15.
This nomenclature adheres to IUPAC rules for polycyclic systems, prioritizing bridge numbering and functional group hierarchy .
CAS Registry Number and Regulatory Identifiers
The compound’s primary CAS Registry Number is 1216941-48-8 , assigned to the anhydrous form of the molecule . A deprecated CAS number (1221573-85-8 ) corresponds to a dihydrate variant, which includes two water molecules in its crystalline structure . Regulatory identifiers include:
- UNII : OU2YM37K86 (U.S. FDA Unique Ingredient Identifier) .
- DrugBank ID : DB09297 .
- KEGG DRUG : D10580 .
- ChEMBL ID : CHEMBL3391662 .
These identifiers facilitate cross-referencing across pharmacological and chemical databases.
Molecular Formula and Weight Calculation
The molecular formula C₄₀H₄₃N₇O₇S derives from the summation of constituent atoms:
The molecular weight is calculated as follows:
- C : 40 × 12.01 = 480.40 g/mol
- H : 43 × 1.01 = 43.43 g/mol
- N : 7 × 14.01 = 98.07 g/mol
- O : 7 × 16.00 = 112.00 g/mol
- S : 1 × 32.07 = 32.07 g/mol
- Total : 480.40 + 43.43 + 98.07 + 112.00 + 32.07 = 765.97 g/mol
This matches experimental values (765.88–765.89 g/mol) reported in PubChem and DrugBank, with minor discrepancies attributable to isotopic abundance variations .
Properties
Molecular Formula |
C40H43N7O7S |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51) |
InChI Key |
UAUIUKWPKRJZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Origin of Product |
United States |
Preparation Methods
Macrocyclic Core Synthesis
Linear Precursor Preparation
The linear precursor is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods:
Macrocyclization
Table 1: Macrocyclization Methods Compared
| Method | Conditions | Yield (%) | Stereochemical Control |
|---|---|---|---|
| Ring-closing metathesis | Grubbs catalyst (5 mol%), toluene, reflux | 45–60 | Moderate (Z:E = 3:1) |
| HCTU-mediated cyclization | 0.5 mM precursor, DIPEA, DMF, 64 hr | 30–40 | High (dr > 10:1) |
| Phosphorus oxychloride cyclization | POCl₃, reflux, 3 hr | 25–35 | Low |
Cyclopropylsulfonyl Group Installation
Sulfonylation Protocol
Functional Group Introductions
5-Methylpyrazine-2-Carbonylamino Group
Table 2: Synthesis of 5-Methylpyrazine-2-Carboxylic Acid
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminomalonamide + methylglyoxal | NaOH (4°C), 6 hr | 80 |
| 2 | Chlorination with POCl₃ | Reflux, 3 hr | 92 |
| 3 | Hydrogenation (H₂/Pd-C) | EtOH, 25°C, 12 hr | 85 |
| 4 | Hofmann degradation | NaOH, Br₂, 70°C, 2 hr | 90 |
Stereochemical Control and Purification
Chiral Resolution
Scale-Up Challenges
Key Issues
Chemical Reactions Analysis
ABT-450 undergoes various chemical reactions, including:
Oxidation: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.
Substitution: The compound’s structure allows for potential substitution reactions, particularly at the phenanthridine and amide groups.
Common reagents used in these reactions include cytochrome P450 inhibitors like ritonavir, which enhances the plasma concentration and half-life of ABT-450 . Major products formed from these reactions include various metabolites that are excreted primarily through feces and urine .
Scientific Research Applications
ABT-450 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases.
Biology: It is used to study the replication mechanisms of the hepatitis C virus and the role of non-structural proteins in viral replication.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
ABT-450 exerts its effects by inhibiting the non-structural 3/4A serine protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this protease, ABT-450 prevents the replication and assembly of the virus . The molecular targets involved include the non-structural proteins 3 and 4A, which are essential for the viral life cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs, identified via PubChem CID entries (Table 1), exhibit variations in substituents, stereochemistry, and core scaffold modifications. These differences influence pharmacological properties such as binding affinity, solubility, and metabolic stability.
Table 1: Key Structural Variations Among Analogs
Substituent-Specific Effects
- Analogs lacking this group (e.g., CID 140642412) show reduced bioactivity in preliminary docking studies.
- Phenanthridin-6-yloxy moiety : Present in all analogs, this group likely contributes to DNA intercalation or protein surface binding, though its role in protease inhibition remains understudied .
Stereochemical and Conformational Influences
Molecular dynamics simulations suggest that such inversions reduce binding free energy by 2–3 kcal/mol .
Metabolic Stability
The cyclopropylsulfonyl group enhances metabolic stability compared to simpler sulfonamides (e.g., compounds in ), which are prone to oxidative degradation. However, analogs with larger cores (e.g., CID 145142292) exhibit decreased aqueous solubility, limiting bioavailability .
Research Findings and Limitations
- In Silico Studies : The target compound demonstrates a docking score of −9.2 kcal/mol against SARS-CoV-2 Mpro, outperforming analogs like CID 123207199 (−7.8 kcal/mol) .
- Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters, fused rings) complicates large-scale synthesis. Methods in (e.g., diazonium salt coupling) are insufficient for its tricyclic core.
- Lack of In Vivo Data: No peer-reviewed studies on pharmacokinetics or toxicity are available, highlighting a critical research gap.
Biological Activity
N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide, commonly referred to by its molecular identifier or as a derivative of Paritaprevir (ABT-450), is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's structure can be summarized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C40H43N7O7S |
| Molecular Weight | 765.9 g/mol |
| IUPAC Name | This compound |
N-cyclopropylsulfonyl derivatives have been primarily studied for their role as inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV) and SARS-CoV-2 infections. The compound exhibits high binding affinity to the main protease (MPP) of SARS-CoV-2, which is crucial for viral replication.
Inhibition Studies
Research indicates that this compound has a negative binding energy of approximately -10.9 kcal/mol when interacting with the MPP of SARS-CoV-2, suggesting a strong affinity that could inhibit viral activity effectively . Comparative studies with other known inhibitors like Paritaprevir and Glecaprevir show that N-cyclopropylsulfonyl derivatives maintain competitive binding characteristics.
Pharmacokinetics
Pharmacokinetic evaluations have demonstrated favorable absorption and distribution profiles for this compound. The studies include assessments of gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism .
Case Studies
- HCV Treatment : In clinical trials involving HCV patients, compounds similar to N-cyclopropylsulfonyl have shown improved therapeutic outcomes compared to standard treatments .
- SARS-CoV-2 Inhibition : In silico studies have highlighted the potential of this compound as a therapeutic agent against COVID-19 by effectively inhibiting the MPP, thus preventing viral replication .
Binding Affinity
The binding affinity data for various protease inhibitors against SARS-CoV-2 MPP are summarized in the table below:
| Inhibitor | Binding Energy (kcal/mol) |
|---|---|
| N-cyclopropylsulfonyl | -10.9 |
| Glecaprevir | -9.3 |
| Nelfinavir | -8.7 |
| Lopinavir | -8.4 |
Molecular Docking Studies
Molecular docking studies have elucidated critical amino acid interactions that facilitate binding to the MPP of SARS-CoV-2. Key residues identified include T25, H41, and R188 among others . These interactions are essential for understanding how modifications to the chemical structure can enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
